![molecular formula C16H13ClFNO4S B3340432 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid CAS No. 565192-80-5](/img/structure/B3340432.png)

3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

説明

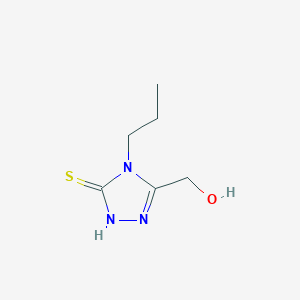

The compound “3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid” is a chemical substance with the molecular formula C16H13ClFNO4S and a molecular weight of 369.8 . It is used for proteomics research .

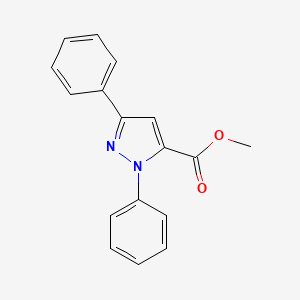

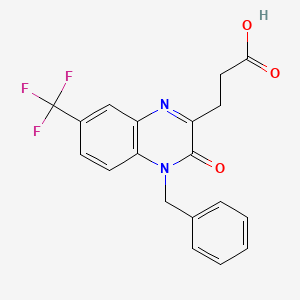

Molecular Structure Analysis

The molecular structure of this compound consists of an allyl group attached to a 4-fluoro-phenyl-sulfamoyl group, which is further attached to a 4-chloro-benzoic acid group . The exact structure can be visualized using chemical structure visualization tools.Physical and Chemical Properties Analysis

The compound is a solid powder with an off-white appearance . It is hygroscopic, meaning it absorbs moisture from the air . It should be stored at room temperature .科学的研究の応用

Synthesis and Characterization

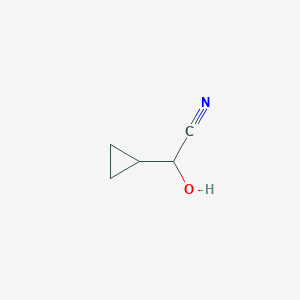

A series of compounds derived from 3-chloro-2-fluoro benzoic acid, including those related to the core structure of 3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid, have been synthesized and characterized. These compounds have been evaluated for their in vivo anti-convulsant and anti-inflammatory activities. Some of these derivatives exhibited significant biological activities, supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels, suggesting their potential as good inhibitors of these proteins (Bhat et al., 2016).

Chemical Transformations and Reactivity

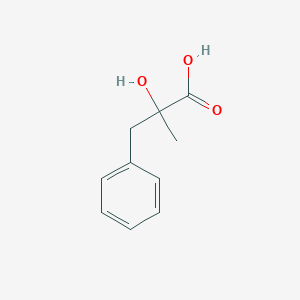

Benzylic fluorides, which include structures similar to the allyl-(4-fluoro-phenyl) moiety, have been identified as suitable substrates for Pd(0)-catalyzed Tsuji-Trost substitution reactions and for cross-coupling with phenylboronic acid. This work highlights the regioselective displacement potential of such compounds, emphasizing their versatility in chemical transformations (Blessley et al., 2012).

Pharmacological Applications

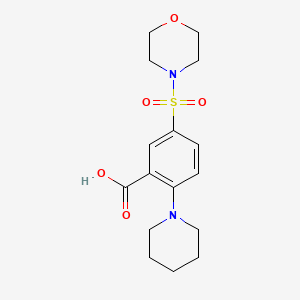

Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been tested as inhibitors of carbonic anhydrase isozymes, CA I, II, and IV. These isozymes are involved in aqueous humor secretion within the eye, and some derivatives showed low nanomolar affinity, indicating their potential as topically acting anti-glaucoma agents. This suggests the relevance of such compounds in developing new pharmacological agents (Mincione et al., 2001).

Electrochemical Applications

An electrochemical method involving the cathodic cleavage and carboxylation of vinyl phenyl sulphoxide derivatives has been explored. This method results in the formation of compounds with structural similarities to this compound, offering insights into novel synthetic routes and the electrochemical behavior of such compounds (Kunugi et al., 1995).

Safety and Hazards

特性

IUPAC Name |

4-chloro-3-[(4-fluorophenyl)-prop-2-enylsulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S/c1-2-9-19(13-6-4-12(18)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)17/h2-8,10H,1,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLMJDUQUYBCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)

![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)

![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)